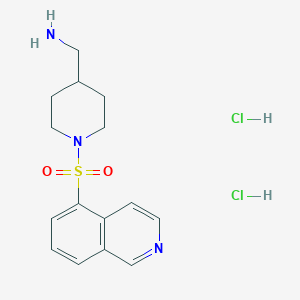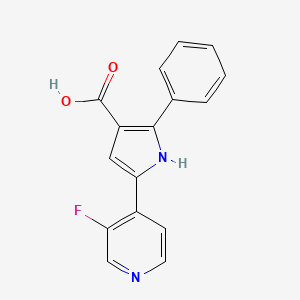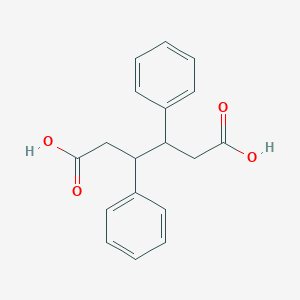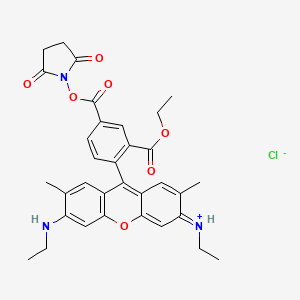![molecular formula C6H5N3O4 B13782703 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione CAS No. 6345-07-9](/img/structure/B13782703.png)
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a hydroxyiminoacetyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with an oxime compound in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrimidine ring can participate in π-π interactions, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives such as uracil and thymine.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another compound with a pyrimidine core, known for its biological activity.
Uniqueness
What sets this compound apart is its unique hydroxyiminoacetyl substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
6345-07-9 |
|---|---|
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N3O4/c10-4(2-8-13)3-1-7-6(12)9-5(3)11/h1-2,13H,(H2,7,9,11,12)/b8-2+ |
InChI Key |
QLGBCVLRVIOEAF-KRXBUXKQSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)/C=N/O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




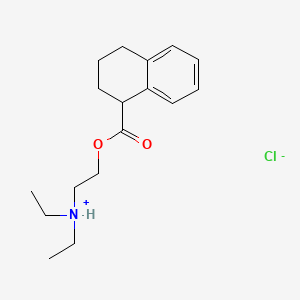

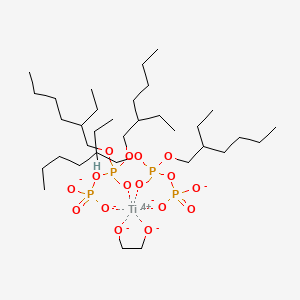
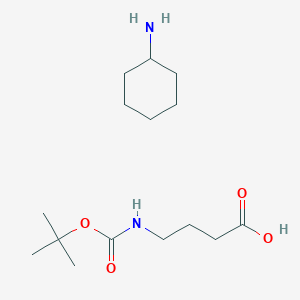
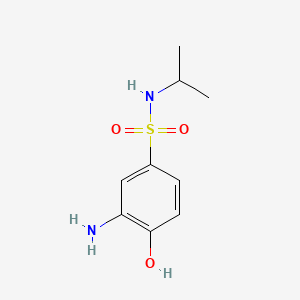
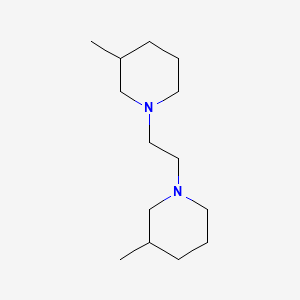
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
